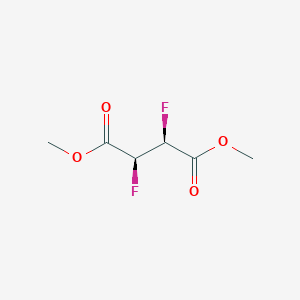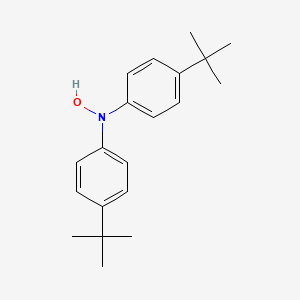
N,N-Bis(4-(tert-butyl)phenyl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis(4-(tert-butyl)phenyl)hydroxylamine: is an organic compound characterized by the presence of two tert-butyl groups attached to phenyl rings, which are further connected to a hydroxylamine functional group. This compound is notable for its unique reactivity and stability, making it a subject of interest in various fields of chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Reduction of Aminoxyl Compounds: One common method involves the reduction of the corresponding aminoxyl compound using hydrazine hydrate.
Reductive Bromination: Another method involves the reductive bromination of the compound.
Industrial Production Methods: While specific industrial production methods for N,N-Bis(4-(tert-butyl)phenyl)hydroxylamine are not widely documented, the aforementioned synthetic routes provide a foundation for potential large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions:
Reductive Bromination: This compound undergoes reductive bromination, where bromine substitutes hydrogen atoms in the ortho positions of the benzene rings, resulting in the reduction of the hydroxylamine to an amine.
Acid-Catalyzed Disproportionation: Under strong acidic conditions, N,N-Bis(4-(tert-butyl)phenyl)hydroxylamine can disproportionate to form bis(4-tert-butylphenyl)amine and a phenoxazine derivative.
Common Reagents and Conditions:
Bromine (Br2): Used in reductive bromination reactions.
Hydrazine Hydrate: Employed in the reduction of aminoxyl compounds.
Strong Acids: Utilized in acid-catalyzed disproportionation reactions.
Major Products:
Amine Derivatives: Formed through reductive bromination.
Phenoxazine Derivatives: Produced via acid-catalyzed disproportionation.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Radical Chemistry: N,N-Bis(4-(tert-butyl)phenyl)hydroxylamine is studied for its stable free radical properties, making it useful in understanding radical reactions and mechanisms.
Biology and Medicine:
Potential Therapeutic Agents:
Industry:
Catalysis: The compound’s reactivity can be harnessed in catalytic processes, particularly in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism by which N,N-Bis(4-(tert-butyl)phenyl)hydroxylamine exerts its effects involves its ability to undergo reductive and disproportionation reactions. In reductive bromination, the compound reacts with bromine, leading to the substitution of hydrogen atoms and reduction of the hydroxylamine group to an amine . In acid-catalyzed disproportionation, the compound is converted into amine and phenoxazine derivatives under strong acidic conditions .
Vergleich Mit ähnlichen Verbindungen
N,N-Diphenylhydroxylamine: Lacks the tert-butyl groups, resulting in different reactivity and stability.
N,N-Bis(4-methylphenyl)hydroxylamine: Contains methyl groups instead of tert-butyl groups, leading to variations in steric and electronic properties.
Uniqueness: N,N-Bis(4-(tert-butyl)phenyl)hydroxylamine is unique due to the presence of tert-butyl groups, which provide steric hindrance and influence the compound’s reactivity and stability. This makes it distinct from other hydroxylamine derivatives and valuable for specific chemical applications.
Eigenschaften
Molekularformel |
C20H27NO |
|---|---|
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
N,N-bis(4-tert-butylphenyl)hydroxylamine |
InChI |
InChI=1S/C20H27NO/c1-19(2,3)15-7-11-17(12-8-15)21(22)18-13-9-16(10-14-18)20(4,5)6/h7-14,22H,1-6H3 |
InChI-Schlüssel |
SIVPUOJYWIUVPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


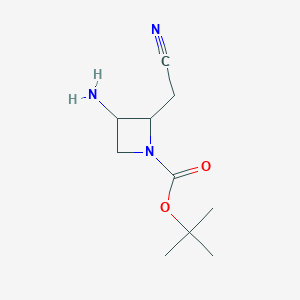
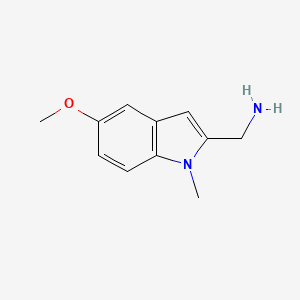
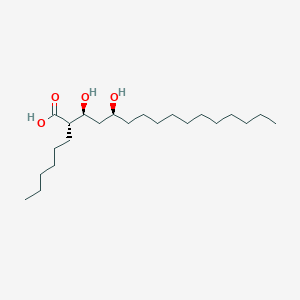

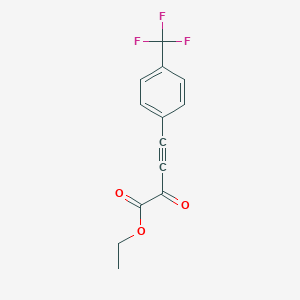
![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-(trifluoromethyl)quinolin-4-amine](/img/structure/B12834799.png)


![1-(5-Chloro[1,1'-biphenyl]-2-yl)-2,2,2-trifluoroethanone](/img/structure/B12834837.png)
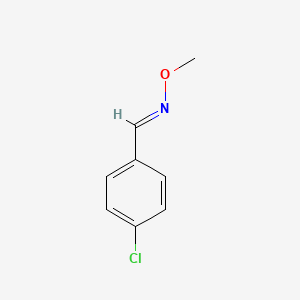
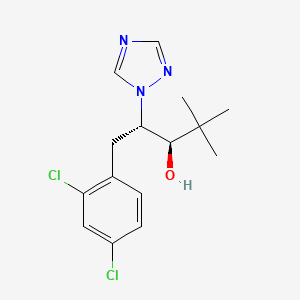
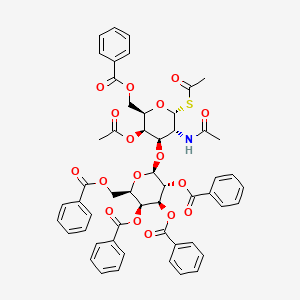
![4,6-dimethoxy-1H-benzo[d]imidazole](/img/structure/B12834850.png)
